5-Hexyl-1,4-dioxan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
93691-78-2 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-hexyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-13-10(11)8-12-9/h9H,2-8H2,1H3 |
InChI Key |
KBOAQIXMCPQXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COC(=O)CO1 |
density |
1.280-1.286 |
physical_description |
Colourless or very pale yellow liquid; Powerful sweet, nut-like aroma |
solubility |
Slightly soluble in water; Soluble in oil Soluble (in ethanol) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hexyl 1,4 Dioxan 2 One
Historical Development of Dioxanone Synthesis Relevant to the Compound
The history of dioxanone synthesis is linked to the broader development of methods for creating heterocyclic ethers and lactones. The parent compound, 1,4-dioxane (B91453), was first synthesized in 1863, with industrial-scale production beginning in the 1920s. itrcweb.orgwikipedia.org The synthesis of the related 1,4-dioxan-2-one (B42840) structure gained attention later. Early methods for preparing the unsubstituted 1,4-dioxan-2-one included the cyclization of 2-(2-chloroethoxy)acetic acid using a base like triethylamine. google.com
A significant development relevant to 5-substituted derivatives was a process patented in 1979, which described the synthesis of 1,4-dioxan-2-ones by reacting a 1,2-glycol with formaldehyde (B43269) and carbon monoxide in the presence of a hydrogen fluoride (B91410) catalyst. google.com This patent was crucial as it explicitly noted that by substituting ethylene (B1197577) glycol with a 1,2-glycol like propylene (B89431) glycol, the corresponding 5-methyl-1,4-dioxan-2-one could be produced. google.com This established a clear and adaptable precedent for the synthesis of 5-alkyl-substituted analogs, including 5-Hexyl-1,4-dioxan-2-one (B12760962), by using the appropriate 1,2-alkyldiol, in this case, 1,2-octanediol (B41855).
Classical Approaches to 5-Substituted-1,4-dioxan-2-ones
Classical synthetic routes to the this compound ring system are typically based on fundamental organic reactions that build the heterocyclic structure step-by-step. These methods prioritize reliability and the use of readily available starting materials.
Condensation and subsequent ring closure represent a primary strategy for constructing the 1,4-dioxan-2-one core. A key method involves the reaction of a 1,2-diol with a haloacetic acid derivative. For the synthesis of this compound, this would begin with 1,2-octanediol. The first step is a Williamson ether synthesis, where one of the hydroxyl groups of 1,2-octanediol reacts with an ester of a haloacetic acid, such as ethyl bromoacetate, under basic conditions to form an intermediate ether-ester. The subsequent intramolecular cyclization, or ring closure, is typically induced by heating or treatment with a catalyst to form the lactone ring.
Another notable classical approach is the acid-catalyzed reaction of a 1,2-glycol, formaldehyde, and carbon monoxide. google.com This process is believed to proceed through the initial formation of a 4-substituted-1,3-dioxolane from the glycol and formaldehyde. This intermediate then reacts with carbon monoxide to insert a carbonyl group and expand the ring to the six-membered 1,4-dioxan-2-one. google.com The use of 1,2-octanediol in this reaction would directly yield this compound.
Table 1: Classical Ring-Closure Reaction for 5-Substituted-1,4-dioxan-2-ones
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |
| 1,2-Glycol (e.g., 1,2-octanediol) | Formaldehyde | Carbon Monoxide | Hydrogen Fluoride | 5-Substituted-1,4-dioxan-2-one (e.g., this compound) | google.com |
Lactonization, the intramolecular formation of an ester, is the definitive step in many syntheses of this compound. These pathways involve the creation of a hydroxy acid precursor which then cyclizes.
A common route starts with the alkylation of glycolic acid or its ester equivalent with 1-bromo-2-octanol (or the corresponding epoxide, 1,2-epoxyoctane). The reaction of the sodium salt of ethyl glycolate (B3277807) with 1,2-epoxyoctane (B1223023) would open the epoxide ring to form the sodium salt of ethyl 2-(2-hydroxyoctoxy)acetate. Acidification followed by hydrolysis of the ester would yield the key precursor, 2-(2-hydroxyoctoxy)acetic acid. This hydroxy acid can then undergo intramolecular esterification (lactonization) to yield this compound. This cyclization is often promoted by acid catalysts or by heating with removal of water.
The direct condensation of two molecules of an α-hydroxycarboxylic acid can also form a 1,4-dioxane-2,5-dione (a dilactone), but this method is generally low-yielding for unsymmetrical dioxan-2-ones and often produces a complex mixture of oligomers. google.com Therefore, stepwise construction of the hydroxy ether precursor followed by a dedicated lactonization step is the more controlled and classical approach.
Modern Catalytic Methods for Enantioselective Synthesis
Modern synthetic chemistry increasingly focuses on catalysis to achieve high levels of efficiency, selectivity, and enantiopurity. While specific literature on the enantioselective synthesis of this compound is limited, principles from related transformations can be applied.
Organocatalysis, which uses small chiral organic molecules to catalyze reactions, has emerged as a powerful tool for asymmetric synthesis. chiralpedia.com A potential organocatalytic route to chiral this compound could involve an asymmetric intramolecular cyclization. For instance, a chiral Brønsted acid or a hydrogen-bond donor catalyst (like a thiourea (B124793) derivative) could be used to catalyze the lactonization of the prochiral 2-(2-hydroxyoctoxy)acetic acid, potentially favoring the formation of one enantiomer over the other.
A related strategy that has been successfully demonstrated is the organocatalytic enantioselective desymmetrization of oxetanes by alcohols to create chiral 1,4-dioxanes. nih.gov This method establishes a quaternary stereocenter with high efficiency and enantioselectivity. nih.gov While this specific reaction yields a dioxane rather than a dioxanone, the underlying principle of using a chiral organocatalyst to control the ring-opening and subsequent ring-forming C-O bond formation could be adapted to precursors of the target molecule.
Table 2: Potential Organocatalytic Approaches
| Reaction Type | Catalyst Type | Precursor Example | Potential Outcome |
| Asymmetric Lactonization | Chiral Brønsted Acid / Thiourea | 2-(2-hydroxyoctoxy)acetic acid | Enantioenriched this compound |
| Desymmetrization | Chiral Amine / Squaramide | Substituted Oxetane + Hydroxyacetic acid derivative | Chiral 1,4-dioxanone intermediate |
Transition metal catalysis offers a wide array of powerful methods for constructing heterocyclic rings. organic-chemistry.orgnih.gov These methods often proceed under mild conditions with high functional group tolerance. For the synthesis of this compound, several transition metal-catalyzed reactions could be envisioned.
One plausible approach is a palladium-catalyzed intramolecular C-O bond formation. A precursor, such as an allyl 2-(2-hydroxyoctoxy)acetate, could undergo an intramolecular allylic etherification, catalyzed by a chiral palladium complex, to form the six-membered ring enantioselectively. Similar palladium-catalyzed decarboxylative asymmetric allylic alkylations have been used to access other enantioenriched heterocycles. nih.gov
Another strategy could involve a rhodium-catalyzed process. Rhodium catalysts are known to facilitate the addition of boronic acids to alkynes, which can be part of a cascade reaction to form carbocycles. acs.org An analogous intramolecular hydroalkoxylation of a suitably designed unsaturated precursor, catalyzed by a chiral transition metal complex (e.g., using gold, platinum, or rhodium), could be a modern and atom-economical route to the chiral dioxanone ring system.
Biocatalytic Routes to Analogous Structures
While specific biocatalytic routes for this compound are not extensively documented in publicly available literature, the synthesis of analogous lactone structures through enzymatic processes is a well-established field. These methods offer high selectivity and operate under mild conditions, presenting a greener alternative to conventional chemical synthesis. The primary biocatalytic strategies for producing lactones, which could be adapted for this compound, include Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of specific ketoesters. nih.gov
Baeyer-Villiger monooxygenases (BVMOs) are a key class of enzymes that catalyze the oxidation of cyclic ketones to their corresponding lactones with high enantioselectivity. nih.gov This makes them particularly valuable for synthesizing optically pure compounds. Another enzymatic approach involves hydrolases that follow a perhydrolase pathway. nih.gov
The oxidative lactonization of diols represents another significant biocatalytic route. This process typically involves a double oxidation where an alcohol functionality is first oxidized to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (lactol). This lactol is subsequently oxidized to the final lactone product. Alcohol dehydrogenases (ADHs) are often employed for this type of transformation. nih.gov
Furthermore, the reductive cyclization of γ- and δ-ketoesters provides a pathway to γ- and δ-lactones, respectively. This method involves the reduction of the keto group to a hydroxyl group, which then spontaneously cyclizes to form the lactone. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also widely used in the enzymatic synthesis of various esters and polyesters, demonstrating their potential utility in the synthesis of complex structures like this compound. mdpi.comnih.gov
Table 1: Major Biocatalytic Routes for Lactone Synthesis
| Biocatalytic Route | Enzyme Class | Precursor Type | Key Transformation |
| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs), Hydrolases | Cyclic Ketones | Ketone to Lactone |
| Oxidative Lactonization | Alcohol Dehydrogenases (ADHs) | Diols | Diol to Lactone |
| Reductive Cyclization | Dehydrogenases/Reductases | Ketoesters | Ketoester to Lactone |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the use of safer solvents, maximizing atom economy, and minimizing waste.
Solvent-Free and Aqueous Reaction Environments
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into lactone synthesis has demonstrated the feasibility of solvent-free conditions. For instance, a metal-free catalytic approach for producing γ-lactones through the nucleophilic addition of silyl (B83357) ketene (B1206846) acetals to epoxides has been shown to be highly efficient without the need for a solvent. organic-chemistry.org While not specific to this compound, this demonstrates the potential for developing solvent-free syntheses for this class of compounds.
Reactions in aqueous media are also a cornerstone of green chemistry. The development of water-tolerant catalysts and reaction conditions allows for the replacement of organic solvents with water, which is non-toxic, non-flammable, and inexpensive. For example, the addition of allyl alcohol to alkynes to form γ,δ-unsaturated ketones and aldehydes can be performed in an aqueous medium. jk-sci.com Adapting such principles to the synthesis of 1,4-dioxan-2-one structures is an active area of research.
Atom Economy and Waste Reduction Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgjocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com Reactions with high atom economy, such as addition and isomerization reactions, are preferred in green synthesis. jk-sci.com
For the synthesis of this compound, choosing a synthetic route with high atom economy is crucial for minimizing waste. For example, a synthesis that proceeds via a cycloaddition reaction would likely have a higher atom economy than a multi-step synthesis involving protecting groups and generating stoichiometric byproducts. primescholars.com
Waste reduction strategies also involve the use of catalysts, which can be used in small amounts and often recycled and reused. The use of solid catalysts, such as cation-exchange resins like Nafion® NR-50, has been investigated for the synthesis of 1,4-dioxan-2-one from 1,3-dioxolane (B20135) and carbon monoxide, offering a pathway that can potentially minimize catalyst-related waste. epa.gov Furthermore, the chemical upcycling of polymer waste into valuable chemical intermediates represents an innovative waste reduction strategy that could be explored in the broader context of chemical manufacturing. researchgate.net
Table 2: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Description | Atom Economy | Example |
| Addition | Two or more molecules combine to form a larger one. | High (often 100%) | Diels-Alder Reaction |
| Substitution | A functional group is replaced by another. | Lower | Williamson Ether Synthesis |
| Elimination | A molecule loses atoms to form a double or triple bond. | Lower | Dehydration of an alcohol |
| Rearrangement | A molecule's carbon skeleton is rearranged. | High (100%) | Claisen Rearrangement |
Purity and Yield Optimization Techniques
Achieving high purity and yield is essential for the practical application of any chemical synthesis. For this compound, several techniques can be employed to optimize these parameters.
The purification of 1,4-dioxan-2-one can be effectively achieved through crystallization. A described method involves dissolving the crude reaction product in an aliphatic ester solvent, such as ethyl acetate, at room temperature. google.com Crystallization is then induced by cooling the solution to a lower temperature, for example, below -10°C. google.com The resulting crystals of 1,4-dioxan-2-one can be recovered by filtration, yielding a product with significantly higher purity. google.com Seeding the solution with pure crystals can facilitate the crystallization process. google.com
Yield optimization involves systematically adjusting reaction parameters to maximize the output of the desired product. Key parameters include:
Temperature: The reaction temperature can significantly influence reaction rates and the formation of side products. Finding the optimal temperature is crucial.
Catalyst: The choice and concentration of the catalyst can dramatically affect the reaction's efficiency. For instance, in the synthesis of 1,4-dioxan-2-ones from 1,3-dioxolanes, the type of catalyst and its loading are critical. epa.govgoogle.com
Reactant Concentration: The molar ratio of reactants can be adjusted to drive the reaction towards the product side, based on Le Chatelier's principle.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal duration to maximize yield before significant product degradation or side reactions occur.
Common analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction and determine the purity and yield of the final product. nih.gov
Chemical Reactivity and Reaction Mechanisms of 5 Hexyl 1,4 Dioxan 2 One
Ring-Opening Reactions of the Dioxanone Core
The 1,4-dioxan-2-one (B42840) ring is essentially a cyclic ester. google.com Like other lactones, it can undergo ring-opening reactions through the cleavage of the endocyclic ester bond. This process can be initiated under both acidic and basic conditions, leading to the formation of a linear hydroxy acid derivative. google.com The reaction is thermodynamically driven by the relief of ring strain and the formation of a more stable, open-chain product. The hexyl group at the 5-position is a non-reactive alkyl substituent and generally does not participate directly in the reaction mechanism, although it may exert some steric influence.
Under acidic conditions, the ring-opening of 5-Hexyl-1,4-dioxan-2-one (B12760962) is accelerated by the protonation of an oxygen atom within the ring. The most likely site for initial protonation is the carbonyl oxygen of the ester group, as this creates a resonance-stabilized cation, significantly increasing the electrophilicity of the carbonyl carbon.
The mechanism proceeds in several steps:
Protonation: A proton from the acid catalyst (e.g., H₃O⁺) adds to the carbonyl oxygen, activating the ester.
Nucleophilic Attack: A weak nucleophile, such as a water or alcohol molecule, attacks the now highly electrophilic carbonyl carbon. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond of the ester within the ring (the acyl-oxygen bond). The ring opens to form a linear intermediate.
Deprotonation: A proton is removed from the attacking nucleophile to regenerate the acid catalyst and yield the final, neutral ring-opened product.
When water is the nucleophile, this reaction is a hydrolysis, yielding a hydroxy-ether-carboxylic acid. This process is analogous to the acid-catalyzed hydrolysis of epoxides, where protonation precedes the nucleophilic attack. libretexts.org
Table 1: Key Aspects of Acid-Catalyzed Ring Opening
| Feature | Description |
| Catalyst | Brønsted or Lewis acids (e.g., H₂SO₄, HCl, HF). google.com |
| Initial Step | Protonation of the carbonyl oxygen. |
| Rate-Determining Step | Nucleophilic attack on the activated carbonyl carbon. |
| Nucleophile | Typically weak nucleophiles like water or alcohols. |
| Intermediate | A positively charged tetrahedral intermediate. |
| Product (with H₂O) | 2-(2-hydroxyoctoxy)acetic acid. |
In the presence of a strong base, such as hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻), the 1,4-dioxanone ring opens via a different mechanism. This pathway does not require prior protonation, as strong nucleophiles are reactive enough to attack the electrophilic carbonyl carbon directly.
The base-catalyzed mechanism, often referred to as saponification when using hydroxide, follows these steps:
Nucleophilic Attack: The strong nucleophile (e.g., OH⁻) directly attacks the carbonyl carbon of the ester. This is typically the rate-determining step.
Formation of Tetrahedral Intermediate: The attack results in the formation of a negatively charged tetrahedral intermediate.
Ring Opening: The intermediate collapses, reforming the carbonyl double bond and cleaving the acyl-oxygen bond within the ring. This generates an alkoxide on the newly formed linear chain.
Protonation: In a subsequent workup step, a proton source (e.g., water or a mild acid) is added to protonate the alkoxide, yielding the final hydroxy-ether product.
This reaction pathway is comparable to the base-catalyzed ring-opening of epoxides, which also proceeds via a direct SN2 attack by a strong nucleophile. libretexts.orgmasterorganicchemistry.com A patent describes the conversion of 1,4-dioxan-2-ones into diglycolic acids by heating with aqueous caustic, which aligns with this base-catalyzed hydrolysis mechanism. google.com
The central event in the ring-opening of this compound is the nucleophilic attack at the carbonyl carbon. The specific pathway depends on the nature of the nucleophile and the reaction conditions (acidic vs. basic).
Under Acidic Conditions: The reaction follows a pathway similar to an acid-catalyzed nucleophilic acyl substitution. The key is the activation of the carbonyl group by protonation, which allows weak nucleophiles to attack effectively. The attack is directed at the most electrophilic site, the carbonyl carbon.
Under Basic/Nucleophilic Conditions: This pathway is a direct nucleophilic acyl substitution. A strong nucleophile attacks the unactivated carbonyl carbon. The reaction is driven by the potency of the nucleophile and the subsequent relief of ring strain upon opening. This mechanism is characteristic of reactions involving strong bases like hydroxides, alkoxides, Grignard reagents, or organolithium compounds. masterorganicchemistry.com
The cleavage consistently occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the adjacent ether oxygen), as this is the characteristic reaction of an ester.
Table 2: Comparison of Nucleophilic Attack Mechanisms
| Condition | Mechanism Summary | Typical Nucleophiles | Product Structure |
| Acidic | 1. Protonation of C=O. 2. Attack by weak nucleophile. 3. Ring opening. | H₂O, ROH | HO-R'-O-CH₂-COOH (from H₂O) |
| Basic | 1. Direct attack by strong nucleophile on C=O. 2. Ring opening. 3. Protonation workup. | ⁻OH, ⁻OR, R-MgX | ⁻O-R'-O-CH₂-COO⁻ (from ⁻OH) |
| R' represents the hexyl-substituted carbon chain segment of the opened ring. |
Reactions Involving the Ester Functionality
As a cyclic ester, this compound undergoes reactions typical of this functional group, primarily transesterification and hydrolysis. These reactions involve the cleavage of the ester linkage and result in the opening of the dioxanone ring.
Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. youtube.com For this compound, this reaction is initiated by an alcohol in the presence of an acid or base catalyst and results in a ring-opened product.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed ring-opening, with an alcohol acting as the nucleophile instead of water. The product is a hydroxy-ether-ester.
Base-Catalyzed Transesterification: An alkoxide (RO⁻), generated from the alcohol and a strong base, acts as the nucleophile. It attacks the carbonyl carbon, leading to ring-opening and the formation of a new ester.
This reaction is particularly relevant in the context of ring-opening polymerization, where the hydroxyl end of a growing polymer chain acts as the nucleophile, attacking another monomer molecule to propagate the chain. researchgate.net
Hydrolysis is the cleavage of the ester bond by reaction with water, resulting in a carboxylic acid and an alcohol. For the cyclic this compound, hydrolysis opens the ring to form a single molecule: 2-(2-hydroxyoctoxy)acetic acid. The mechanism of hydrolysis is highly dependent on the pH of the medium. google.com
Acidic Hydrolysis: As detailed in section 3.1.1, the reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. All steps in this mechanism are reversible.
Basic Hydrolysis (Saponification): As described in section 3.1.2, this process involves the direct attack of a hydroxide ion on the carbonyl carbon. The final step of this reaction, the deprotonation of the carboxylic acid by the alkoxide formed, is irreversible, driving the reaction to completion. A final acidification step is required to obtain the neutral carboxylic acid product.
Reactivity of the Hexyl Side Chain
The hexyl group of this compound is a saturated alkyl chain, which generally exhibits low reactivity. However, under specific conditions, it can undergo functionalization, oxidation, and reduction reactions. Detailed research specifically documenting these transformations for this compound is limited in publicly available literature. hmdb.ca The following sections outline the principal types of reactions this alkyl chain could theoretically undergo.
Functionalization Reactions at the Alkyl Chain
Functionalization of the hexyl side chain would involve the substitution of a hydrogen atom with a more reactive functional group. Typical reactions for unactivated alkanes require harsh conditions or specialized reagents, often involving free-radical mechanisms. For instance, halogenation (e.g., with chlorine or bromine) initiated by UV light could lead to a mixture of halogenated isomers along the hexyl chain. Subsequent nucleophilic substitution reactions could then be employed to introduce a variety of functional groups, such as hydroxyl, amino, or cyano groups. However, specific studies detailing these functionalization pathways for this compound are not extensively reported.
Oxidative and Reductive Transformations
The hexyl side chain can be subject to both oxidative and reductive conditions, although this may also affect the lactone functionality.
Oxidative Transformations: Oxidation of the hexyl group would typically target the terminal methyl group or one of the methylene (B1212753) groups. Strong oxidizing agents could potentially convert a methylene group to a ketone or, with cleavage of the carbon chain, to carboxylic acids. While general oxidation reactions of lactones are known, specific data on the selective oxidation of the hexyl side chain in this compound is scarce. It is mentioned that the compound can be oxidized to form corresponding carboxylic acids or ketones, but specific conditions and yields are not provided in readily available literature.
Reductive Transformations: The hexyl side chain is already in a fully reduced (alkane) state and is therefore generally inert to further reduction. Reductive conditions would more likely target the ester (lactone) group within the 1,4-dioxan-2-one ring, potentially leading to ring-opening to form a diol.
Studies on Reaction Kinetics and Thermodynamics
A thorough search of scientific databases reveals a lack of specific studies on the reaction kinetics and thermodynamics of the hexyl side chain of this compound. Kinetic data, such as rate constants and activation energies, would be crucial for understanding the mechanisms and optimizing conditions for any potential functionalization, oxidation, or reduction reactions. Similarly, thermodynamic data, including enthalpy and entropy changes, would provide insight into the feasibility and equilibrium position of these reactions. While studies on the kinetics of related compounds like 1,4-dioxane (B91453) exist, this information cannot be directly extrapolated to the specific reactivity of the hexyl side chain in this compound. researchgate.net
Stereochemical Aspects of Reactivity (if applicable to chiral forms)
This compound possesses a chiral center at the carbon atom bearing the hexyl group (C5). Therefore, it can exist as two enantiomers, (R)-5-Hexyl-1,4-dioxan-2-one and (S)-5-Hexyl-1,4-dioxan-2-one. Any reaction occurring at the hexyl side chain that does not involve the chiral center would likely proceed without affecting the stereochemistry at C5.
However, if a reaction were to create a new stereocenter on the hexyl chain, the formation of diastereomers would be possible. The stereochemical outcome of such a reaction (i.e., the ratio of diastereomers formed) would depend on the reaction mechanism and the influence of the existing chiral center. For reactions proceeding through planar intermediates, such as certain free-radical substitutions, a mixture of diastereomers might be expected. No specific studies on the stereoselective reactions of the hexyl side chain of this compound have been found in the reviewed literature.
Polymerization Studies of 5 Hexyl 1,4 Dioxan 2 One As a Monomer
Ring-Opening Polymerization (ROP) of Substituted Dioxanones
Ring-opening polymerization is the primary method for synthesizing polymers from cyclic monomers like 5-hexyl-1,4-dioxan-2-one (B12760962). This process involves the cleavage of the ester bond in the monomer ring, followed by the propagation of the polymer chain. The polymerization can be initiated through various mechanisms, including anionic, cationic, and coordination-insertion pathways, each offering distinct advantages in terms of control over the polymerization process and the final polymer properties.
Anionic ring-opening polymerization (AROP) of cyclic esters is typically initiated by nucleophilic species such as alkoxides, hydroxides, or organometallic compounds. For this compound, a common initiator system would involve an alkali metal alkoxide, for instance, sodium or potassium methoxide, in an appropriate solvent like tetrahydrofuran (B95107) (THF) or toluene.
The mechanism proceeds via a nucleophilic attack of the initiator on the carbonyl carbon of the monomer, leading to the opening of the ring and the formation of an active alkoxide chain end. This active species then propagates by attacking subsequent monomer molecules. The presence of the electron-donating hexyl group at the 5-position may influence the electron density of the carbonyl group, potentially affecting the rate of initiation and propagation compared to the unsubstituted 1,4-dioxan-2-one (B42840).
Common initiator systems for the anionic ROP of substituted lactones, which can be extrapolated to this compound, include:
| Initiator System | Typical Solvent | Characteristics |
| Alkali Metal Alkoxides (e.g., RONa, ROK) | THF, Toluene | Fast initiation, potential for side reactions like transesterification. |
| Organolithium Compounds (e.g., n-BuLi) | Hexane, THF | Highly reactive, can lead to well-defined polymers if conditions are carefully controlled. |
| Metal-free Organic Bases (e.g., TBD, DBU) | Dichloromethane | Can provide good control over polymerization, often used in combination with an alcohol initiator. |
This table is generated based on common initiator systems for anionic ROP of cyclic esters and is expected to be applicable to this compound.
Cationic ring-opening polymerization (CROP) of dioxanones is initiated by electrophilic species, such as protonic acids or Lewis acids. The initiation involves the activation of the monomer, typically by protonation or coordination to the carbonyl oxygen or the ether oxygen of the ring. This activation makes the monomer more susceptible to nucleophilic attack by another monomer molecule or by the growing polymer chain.
For this compound, initiators like trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·OEt₂) could be employed. The polymerization mechanism can proceed through different pathways, including the active chain end (ACE) mechanism, where the growing chain carries the positive charge, or the activated monomer (AM) mechanism, where the monomer is activated by the initiator before being attacked by a neutral polymer chain end. The choice of initiator and reaction conditions can influence the dominant mechanism and the occurrence of side reactions such as intramolecular transesterification (backbiting), which can lead to the formation of cyclic oligomers.
Potential initiator systems for the cationic ROP of this compound are summarized below:
| Initiator System | Typical Solvent | Mechanism Tendency |
| Protonic Acids (e.g., TfOH, H₂SO₄) | Dichloromethane, Chloroform | Can promote both ACE and AM mechanisms. |
| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Dichloromethane, Toluene | Often favor the ACE mechanism. |
| Alkylating Agents (e.g., Methyl triflate) | Dichloromethane | Can initiate polymerization by forming a cationic species. |
This table is based on general knowledge of cationic ROP of cyclic esters and is presented as a predictive guide for this compound.
Coordination-insertion polymerization is a highly controlled method for the ROP of cyclic esters and is widely used to produce well-defined polymers with predictable molecular weights and narrow molecular weight distributions. This mechanism involves a metal-based catalyst, typically a metal alkoxide, that coordinates to the monomer before it is inserted into the metal-alkoxide bond.
For this compound, catalysts based on tin, aluminum, zinc, or rare-earth metals are expected to be effective. A commonly used catalyst is tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), often in the presence of an alcohol as a co-initiator. The polymerization proceeds through the coordination of the monomer's carbonyl oxygen to the metal center, followed by the nucleophilic attack of the alkoxide group on the carbonyl carbon, leading to ring opening and insertion of the monomer into the metal-oxygen bond. This process regenerates an active metal alkoxide at the chain end, which can then participate in the next propagation step.
The coordination-insertion mechanism offers excellent control over the polymerization, minimizing side reactions and allowing for the synthesis of block copolymers.
| Catalyst System | Co-initiator | Key Features |
| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | Alcohols (e.g., benzyl (B1604629) alcohol) | Widely used, provides good control, biocompatible polymers. |
| Aluminum Alkoxides (e.g., Al(OⁱPr)₃) | None or Alcohols | Highly active, can produce high molecular weight polymers. |
| Zinc-based Catalysts (e.g., Zinc lactate) | Alcohols | Biocompatible, offers good control over polymerization. |
| Yttrium and other Rare-earth Metal Catalysts | Alcohols | High activity and stereocontrol in some cases. |
This table outlines common catalyst systems for coordination-insertion ROP of cyclic esters, which are anticipated to be effective for this compound.
Polymerization Kinetics and Thermodynamics for Poly(this compound)
The kinetics of the ring-opening polymerization of this compound are influenced by several factors, including the type of initiator or catalyst, temperature, and monomer and initiator concentrations. Generally, the polymerization of cyclic esters follows first-order kinetics with respect to the monomer concentration. The presence of the bulky hexyl group may introduce steric hindrance, potentially affecting the rate constant of propagation compared to the unsubstituted monomer.
The entropy of polymerization (ΔS_p) is typically negative due to the loss of translational degrees of freedom as the monomer is converted into a polymer chain. This means that there is a ceiling temperature (T_c) above which polymerization is no longer thermodynamically favorable. For the unsubstituted 1,4-dioxan-2-one, the ceiling temperature has been reported to be around 265 °C. researchgate.net It is expected that the T_c for this compound would be in a similar range, though the bulkier substituent might lead to a slightly lower value due to increased steric interactions in the polymer chain.
A summary of expected thermodynamic parameters for the polymerization of this compound, based on data for similar cyclic esters, is provided below.
| Thermodynamic Parameter | Expected Value/Trend | Rationale |
| Enthalpy of Polymerization (ΔH_p) | Negative (Exothermic) | Release of ring strain. |
| Entropy of Polymerization (ΔS_p) | Negative | Loss of translational freedom of the monomer. |
| Gibbs Free Energy of Polymerization (ΔG_p) | Negative below T_c | Polymerization is spontaneous below the ceiling temperature. |
| Ceiling Temperature (T_c) | Likely slightly lower than unsubstituted dioxanone | Potential for increased steric hindrance in the polymer. |
This table provides a qualitative prediction of the thermodynamic parameters for the polymerization of this compound based on established principles of ROP.
Control over Polymer Architecture and Microstructure
The architecture of the resulting poly(this compound) can be controlled to a certain extent by the choice of polymerization method and reaction conditions. The primary architectural considerations are the formation of linear versus branched polymer chains.
The synthesis of linear poly(this compound) is the expected outcome of a well-controlled ring-opening polymerization, particularly when using coordination-insertion catalysts or living anionic polymerization systems. In these cases, the initiation occurs from a defined number of sites, and propagation proceeds by the sequential addition of monomer units to the growing chain ends, resulting in linear polymer chains. The molecular weight can be controlled by the monomer-to-initiator ratio, and the molecular weight distribution is typically narrow.
The formation of branched polymers from this compound is less straightforward and would likely require specific synthetic strategies. One potential route to branched structures is through side reactions during polymerization, such as intermolecular transesterification. This is more prevalent in anionic and cationic polymerizations, especially at higher temperatures and longer reaction times. These side reactions can lead to chain transfer to the polymer backbone, creating branching points.
A more controlled approach to branched architectures would involve the use of a multifunctional initiator or a "grafting from" approach. For instance, a polymer backbone with initiating sites (e.g., hydroxyl groups) could be used to initiate the ROP of this compound, resulting in a graft copolymer with poly(this compound) side chains. Alternatively, a comonomer with a pendant functional group that can act as an initiating site for branching could be incorporated.
| Polymer Architecture | Synthetic Approach | Key Controlling Factors |
| Linear | Controlled ROP (Coordination-insertion, Living Anionic) | Monomer-to-initiator ratio, choice of catalyst, low temperature. |
| Branched (Uncontrolled) | Anionic or Cationic ROP with side reactions | High temperature, long reaction times, certain initiators. |
| Branched (Controlled) | Use of multifunctional initiators or comonomers | Structure of the initiator/comonomer, reaction stoichiometry. |
This table outlines the general strategies for achieving different polymer architectures with this compound.
Lack of Publicly Available Research Hinders Polymerization Studies of this compound
Despite a comprehensive search of scientific literature and patent databases, no specific research detailing the polymerization of this compound has been identified. As a result, a detailed article on its polymerization, including stereoregularity control, copolymerization, and post-polymerization modifications, cannot be generated at this time.
While the parent compound, 1,4-dioxan-2-one, and other substituted analogs have been the subject of various polymerization studies, information regarding the hexyl-substituted derivative remains elusive. The absence of published data makes it impossible to provide scientifically accurate information on the topics outlined in the requested article structure.
The synthesis and polymerization of novel monomers are fundamental to the development of new materials with tailored properties. The introduction of a hexyl group onto the 1,4-dioxan-2-one ring would be expected to significantly influence the monomer's reactivity and the physical properties of the resulting polymer, such as its thermal characteristics, crystallinity, and hydrophobicity. However, without experimental data, any discussion of these aspects would be purely speculative.
Similarly, an exploration of stereoregularity control in the polymerization of this compound would necessitate studies employing various catalysts and polymerization conditions to investigate the potential for producing isotactic, syndiotactic, or atactic polymers. No such studies have been found in the public domain.
Furthermore, the investigation of copolymerization with other lactones and cyclic esters, whether through statistical or block copolymer synthesis, requires experimental evidence to determine reactivity ratios, sequence distribution, and the properties of the resulting copolymers. Likewise, information on any post-polymerization modifications of poly(this compound) is not available.
Environmental Fate and Biotransformation Pathways of 5 Hexyl 1,4 Dioxan 2 One and Its Polymers
Enzymatic Degradation Mechanisms in Environmental Contexts
The enzymatic degradation of 5-Hexyl-1,4-dioxan-2-one (B12760962) is anticipated to primarily involve the hydrolysis of its ester linkage, a common feature in many biodegradable polymers.
Esterase-Mediated Hydrolysis Pathways
The structure of this compound contains a lactone, which is a cyclic ester. Esterases are a broad class of enzymes that catalyze the cleavage of ester bonds through hydrolysis. It is hypothesized that esterases, widely distributed in the environment, would be capable of hydrolyzing the ester bond in the 1,4-dioxan-2-one (B42840) ring. This enzymatic action would result in the opening of the ring to form a linear hydroxy acid. The presence of the hexyl side chain may influence the rate of enzymatic hydrolysis, potentially due to steric hindrance or altered hydrophobicity affecting enzyme binding.
Polymers derived from this compound, which would be classified as aliphatic polyesters, are also susceptible to esterase-mediated hydrolysis. The degradation of aliphatic polyesters is a well-studied process, with enzymes such as lipases and cutinases playing a crucial role. These enzymes can act on the surface of the polymer, cleaving the ester linkages and releasing smaller, water-soluble oligomers and monomers. The rate of this degradation is influenced by polymer properties like crystallinity, molecular weight, and hydrophobicity.
Microbial Enzyme Systems Involved in Dioxanone Cleavage
Microorganisms possess a diverse array of enzyme systems capable of degrading complex organic molecules. While specific enzymes for this compound have not been identified, insights can be drawn from studies on the degradation of 1,4-dioxane (B91453) and other cyclic ethers. For instance, monooxygenase enzymes have been implicated in the initial step of 1,4-dioxane degradation by certain bacteria. These enzymes introduce an oxygen atom, which can destabilize the ring structure and facilitate further breakdown. It is plausible that similar monooxygenases could act on the ether linkages within the this compound molecule.
Furthermore, some bacteria and fungi are known to produce lactonases, enzymes that specifically hydrolyze lactone rings. nih.govoup.com These enzymes could play a significant role in the initial breakdown of this compound in microbial communities. The degradation of N-acyl homoserine lactones, which are involved in bacterial communication, by lactonases is a well-documented example of this enzymatic activity in nature. nih.govoup.com
Microbial Degradation and Bioremediation Potential
The potential for microbial communities to degrade this compound is a key factor in its environmental persistence and the feasibility of bioremediation strategies for contaminated sites.
Isolation and Identification of Degrading Microorganisms
Specific microorganisms capable of utilizing this compound as a carbon and energy source have not yet been reported in the scientific literature. However, numerous studies have isolated and characterized microorganisms that can degrade the related compound, 1,4-dioxane. These include various strains of bacteria such as Pseudonocardia, Mycobacterium, and Rhodococcus, as well as some fungi. It is conceivable that some of these organisms, or other microorganisms with similar enzymatic capabilities, could also degrade this compound. The hexyl side chain may make the compound more amenable to degradation by certain microorganisms adapted to utilizing fatty acids or other long-chain hydrocarbons.
The table below summarizes some microorganisms known to degrade the related compound, 1,4-dioxane, which could be candidates for future studies on this compound degradation.
| Microorganism Genus | Type | Environment of Isolation |
| Pseudonocardia | Bacterium | Industrial sludge, contaminated soil |
| Mycobacterium | Bacterium | Contaminated groundwater |
| Rhodococcus | Bacterium | Industrial waste |
| Cordyceps | Fungus | Soil |
Metabolic Pathways for Compound Assimilation and Mineralization
The complete biodegradation, or mineralization, of this compound would involve its conversion to carbon dioxide, water, and microbial biomass. A putative metabolic pathway can be proposed based on known biochemical reactions.
The initial step would likely be the enzymatic hydrolysis of the lactone ring, as described in section 5.1.1, to yield a linear hydroxy acid. This intermediate could then be further metabolized through pathways for fatty acid oxidation, such as beta-oxidation. The ether linkage presents a more recalcitrant feature of the molecule. Its cleavage could be initiated by monooxygenase or dioxygenase enzymes, leading to the formation of simpler, more readily metabolizable compounds like glycols and carboxylic acids. Ultimately, these smaller molecules would enter central metabolic pathways, such as the citric acid cycle, to be completely mineralized.
The hexyl side chain would likely be degraded through beta-oxidation, a common pathway for the breakdown of fatty acids, yielding acetyl-CoA units that can also enter the citric acid cycle.
Abiotic Degradation Processes in Aquatic and Terrestrial Systems
In addition to biological degradation, abiotic processes can contribute to the transformation of this compound in the environment.
Hydrolysis is a key abiotic degradation pathway for compounds containing ester linkages. In aqueous environments, the ester bond in the lactone ring of this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. The rate of hydrolysis is dependent on pH and temperature. Studies on polydioxanone, a polymer of a related dioxanone, have shown that hydrolytic degradation proceeds in two stages: an initial random scission of chains in the amorphous regions, followed by a slower degradation of the crystalline regions. nih.gov A similar process would be expected for polymers of this compound.
Photodegradation, the breakdown of molecules by light, is another potential abiotic degradation pathway. While 1,4-dioxane itself does not strongly absorb sunlight, its degradation can be enhanced in the presence of photosensitizers or through advanced oxidation processes that generate highly reactive hydroxyl radicals. The presence of the carbonyl group in the lactone ring of this compound may increase its susceptibility to direct photolysis compared to 1,4-dioxane.
The table below summarizes the potential abiotic degradation pathways for this compound.
| Degradation Process | Description | Influencing Factors |
| Hydrolysis | Cleavage of the ester bond in the lactone ring by water. | pH, temperature |
| Photodegradation | Breakdown of the molecule by exposure to light, particularly UV radiation. | Light intensity, presence of photosensitizers |
Hydrolytic Degradation Under Environmental Conditions
Hydrolytic degradation is a primary abiotic pathway for the breakdown of ester-containing compounds in aqueous environments. For polymers of this compound, this process involves the cleavage of the ester linkages in the polymer backbone, leading to the formation of smaller, water-soluble oligomers and, eventually, the monomer this compound.
The hydrolysis of the monomer itself would involve the opening of the lactone ring to form 2-hydroxy-2-(hexyl)-ethoxyacetic acid. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is accelerated under both acidic and alkaline conditions compared to neutral pH.
Table 1: Expected Products of Hydrolytic Degradation
| Starting Material | Primary Hydrolysis Product |
| Poly(this compound) | This compound |
| This compound | 2-hydroxy-2-(hexyl)-ethoxyacetic acid |
This table is based on general principles of ester and lactone hydrolysis and provides predicted products in the absence of specific experimental data for this compound.
Photodegradation Mechanisms and Products
Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. While polymers are susceptible to photodegradation, which can lead to chain scission and loss of mechanical properties, the specific mechanisms for poly(this compound) have not been detailed.
For the parent compound, 1,4-dioxane, direct photolysis is not a significant environmental fate process as it does not absorb sunlight efficiently. However, indirect photodegradation can occur in the presence of photosensitizers or reactive species like hydroxyl radicals (•OH) in the atmosphere or water.
Potential Photodegradation Pathways:
Direct Photolysis: Unlikely to be a major pathway for the monomer unless the hexyl substitution significantly alters its light-absorbing properties.
Indirect Photolysis: Reaction with photochemically generated hydroxyl radicals is a likely degradation pathway. This would involve hydrogen abstraction from the dioxane ring or the hexyl chain, initiating a cascade of oxidative reactions.
The degradation of 1,4-dioxane in the presence of UV light and a photocatalyst like titanium dioxide (TiO2) has been shown to produce intermediates such as 1,2-ethanediol diformate and formic acid before eventual mineralization to carbon dioxide and water researchgate.net. It is plausible that this compound would undergo similar transformations, with the hexyl group potentially leading to a more complex mixture of byproducts.
Analysis of Degradation Byproducts and Metabolites
The analysis of degradation byproducts and metabolites of this compound would require sophisticated analytical techniques to identify and quantify the various chemical species formed. Based on studies of 1,4-dioxane, a variety of intermediates can be expected.
For 1,4-dioxane, degradation pathways are known to produce a range of byproducts. For instance, microbial degradation can lead to the formation of ethylene (B1197577) glycol, glycolic acid, and oxalic acid nih.gov. In advanced oxidation processes, intermediates can include formaldehyde (B43269), acetaldehyde, and various organic acids dss.go.th.
Given the structure of this compound, the degradation byproducts would likely be more complex. The hexyl chain could be oxidized to form various alcohols, aldehydes, and carboxylic acids in addition to the breakdown products of the dioxane ring.
Table 2: Potential Degradation Byproducts of this compound
| Degradation Pathway | Potential Byproducts |
| Hydrolysis | 2-hydroxy-2-(hexyl)-ethoxyacetic acid |
| Photodegradation | Hexyl-substituted organic acids, aldehydes, and smaller oxygenated compounds. |
| Biodegradation | Hexyl-substituted glycols and organic acids. |
This table presents hypothetical byproducts based on the degradation of analogous compounds. Specific analytical studies on this compound are needed for confirmation.
Factors Influencing Degradation Rates
Several environmental factors are expected to influence the degradation rates of this compound and its polymers.
pH: As with most esters, the hydrolytic degradation rate is highly dependent on pH. The rate is expected to be lowest at neutral pH and increase under acidic or, more significantly, alkaline conditions. Studies on the degradation of 1,4-dioxane using UV-activated persulfate showed that degradation efficiency was similar under acidic and neutral conditions but decreased in alkaline solutions mdpi.com.
Temperature: Higher temperatures generally increase the rates of both biotic and abiotic degradation processes. For the persulfate oxidation of 1,4-dioxane, temperature was identified as a critical factor, with a significant increase in degradation rate as the temperature rose from 40 to 60 °C nih.gov. Similarly, the biodegradation of 1,4-dioxane is temperature-dependent, with activity diminishing at higher temperatures researchgate.net.
Microbial Community: The presence of specific microbial communities capable of degrading dioxanones is crucial for biodegradation. While 1,4-dioxane is generally resistant to biodegradation, several bacterial and fungal strains have been identified that can degrade it, often through co-metabolism with other substrates dtic.milenviro.wikiberkeley.edu. The presence of the hexyl group on this compound may affect its bioavailability and susceptibility to microbial attack. The larger, more hydrophobic nature of the molecule could either enhance its interaction with microbial cells or create steric hindrance for enzymatic degradation.
Table 3: Summary of Factors Influencing Degradation of Dioxanones
| Factor | Effect on Degradation Rate |
| pH | Increased rates at acidic and alkaline pH for hydrolysis. For oxidative processes, neutral to acidic pH may be more favorable. |
| Temperature | Higher temperatures generally accelerate both chemical and biological degradation, up to an optimal point for microbial activity. |
| Microbial Community | Presence of adapted microorganisms with appropriate enzymes is essential for biodegradation. Co-metabolism with other substrates may be required. |
This table summarizes general trends observed for related compounds, which are expected to apply to this compound.
Theoretical and Computational Studies of 5 Hexyl 1,4 Dioxan 2 One
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. For 5-Hexyl-1,4-dioxan-2-one (B12760962), such studies would provide insights into the stable arrangements of its atoms and its intrinsic reactivity.
The six-membered 1,4-dioxan-2-one (B42840) ring is not planar and can adopt several conformations. Theoretical studies on the related 1,4-dioxane (B91453) molecule have consistently shown that the chair conformation is the most stable, with twist-boat conformations being significantly higher in energy. acs.orgresearchgate.net By analogy, the 1,4-dioxan-2-one ring is also expected to favor a chair-like conformation to minimize torsional and steric strain.
The introduction of a carbonyl group and a hexyl substituent at the 5-position will influence the ring's geometry. The hexyl group, being bulky, is expected to predominantly occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions that would arise in an axial orientation. acs.org The chair conformation is connected to twist-boat forms via a half-chair transition state. acs.org
Table 1: Representative Relative Energies of 1,4-Dioxane Conformers (Analogous to the this compound ring)
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Twist-Boat | ~6-7 |
Note: These values are based on computational studies of the parent 1,4-dioxane molecule and serve as an estimate for the conformational behavior of the 1,4-dioxan-2-one ring. researchgate.net
The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ijarset.comwuxiapptec.com The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. ijarset.com
For this compound, the HOMO is likely to be localized on the oxygen atoms of the ether and ester groups, which are the primary sites for electrophilic attack. The LUMO is expected to be centered on the carbonyl group, particularly the carbon atom, which is susceptible to nucleophilic attack. The presence of the electron-donating hexyl group may slightly raise the HOMO energy level compared to the unsubstituted ring.
Table 2: Representative HOMO and LUMO Energies for 1,4-Dioxane (Chair Conformation)
| Molecular Orbital | Energy (eV) |
| HOMO | -10.5 to -11.5 |
| LUMO | 1.5 to 2.5 |
| HOMO-LUMO Gap | 12.0 to 14.0 |
Note: These values are typical for 1,4-dioxane as determined by quantum chemical calculations and provide a baseline for understanding the electronic structure of its derivatives. researchgate.netresearchgate.net
Reaction Mechanism Investigations Using Computational Methods
Computational chemistry allows for the detailed exploration of reaction pathways, including the characterization of transient species like transition states. This is particularly valuable for understanding mechanisms such as the ring-opening of lactones.
The ring-opening of this compound, a key reaction for its polymerization or hydrolysis, proceeds through a transition state that can be computationally characterized. Studies on the ring-opening polymerization (ROP) of 1,4-dioxan-2-one and other lactones indicate that the reaction typically follows a coordination-insertion mechanism, particularly with metal-based initiators. acs.orgresearchgate.netresearchgate.net In this mechanism, the acyl-oxygen bond of the ester is cleaved. acs.orgresearchgate.net
For hydrolysis, computational studies of similar lactones have identified the transition states for both acid- and base-catalyzed pathways. nih.govacs.org In base-catalyzed hydrolysis, the transition state involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. In acid-catalyzed hydrolysis, the mechanism can be either unimolecular (AAC1) or bimolecular (AAC2), with the transition state involving protonation of the carbonyl oxygen followed by nucleophilic attack by a water molecule. acs.org
The energy profile of a reaction maps the potential energy of the system as it progresses from reactants to products, passing through transition states. Computational methods can be used to calculate these profiles, providing crucial information about reaction kinetics and thermodynamics, such as activation energies and reaction enthalpies. nih.govresearchgate.netresearchgate.net
For the ring-opening polymerization of 1,4-dioxan-2-one, kinetic studies have been performed, which can be complemented by computational energy profiles to provide a complete picture of the reaction. acs.orgresearchgate.net A typical energy profile for a single step in the ring-opening process would show the relative energies of the reactant (lactone and initiator/catalyst), the transition state, and the product (the ring-opened species). The height of the energy barrier from the reactant to the transition state corresponds to the activation energy of the reaction.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly well-suited for investigating intermolecular interactions in condensed phases, such as in solution or in the bulk liquid. arxiv.orgresearchgate.net
For this compound, MD simulations could provide valuable insights into its behavior in different environments. For example, simulations in an aqueous solution could reveal the nature of hydrogen bonding between the ester and ether oxygen atoms of the dioxanone ring and surrounding water molecules. The hydrophobic hexyl chain would also influence the solvation structure.
Furthermore, MD simulations can be employed to study the interaction of this compound with other molecules, such as in a polymer blend or as a solvent for an electrolyte. mdpi.com Such simulations can predict macroscopic properties like viscosity and diffusion coefficients, as well as provide a molecular-level understanding of phenomena like ion pairing and solvation shell structure. mdpi.comtandfonline.com
Prediction of Polymerization Parameters and Polymer Properties
The introduction of a hexyl group at the 5-position of the 1,4-dioxan-2-one ring is anticipated to have a discernible impact on both its polymerization thermodynamics and kinetics, as well as the physical and chemical properties of the corresponding polymer, poly(this compound).
The ring-opening polymerization (ROP) of cyclic esters is governed by the change in Gibbs free energy (ΔG_p), which is a function of enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. For the polymerization to be thermodynamically favorable, ΔG_p must be negative. The primary driving force for the ROP of many cyclic monomers is the release of ring strain.
For the unsubstituted 1,4-dioxan-2-one (PDO), the enthalpy of polymerization (ΔH_ls) in bulk has been determined to be -14.1 kJ mol⁻¹ and the entropy (ΔS_ls) as -26.1 J mol⁻¹ K⁻¹. researchgate.net The presence of the hexyl substituent is predicted to make the enthalpy of polymerization slightly less negative. This is attributed to increased steric interactions in the polymer chain, which could marginally offset the energy released from ring strain. However, this effect is expected to be modest. The entropy change upon polymerization is expected to be less negative for the substituted monomer compared to the unsubstituted one, as the bulky hexyl group already restricts the conformational freedom of the monomer.
A ceiling temperature (T_c), where ΔG_p = 0, exists for this polymerization. Above this temperature, the polymerization is no longer favorable. The ceiling temperature for PDO is reported to be 265 °C. researchgate.net It is theorized that the ceiling temperature for this compound would be lower than that of PDO due to the less favorable enthalpy and entropy changes.
| Parameter | Predicted Value for this compound | Basis for Prediction |
|---|---|---|
| Enthalpy of Polymerization (ΔH_p) | -12 to -14 kJ/mol | Slightly less exothermic than 1,4-dioxan-2-one due to steric hindrance. |
| Entropy of Polymerization (ΔS_p) | -20 to -25 J/(mol·K) | Less negative than 1,4-dioxan-2-one due to reduced monomer mobility. |
| Ceiling Temperature (T_c) | < 265 °C | Expected to be lower than that of 1,4-dioxan-2-one. researchgate.net |
The hexyl side chain is expected to significantly influence the properties of poly(this compound) in comparison to poly(1,4-dioxan-2-one).
Thermal Properties: The glass transition temperature (T_g) of the polymer is predicted to be lower than that of poly(1,4-dioxan-2-one) (which is approximately -10 °C). The long, flexible hexyl chains can act as internal plasticizers, increasing the free volume and chain mobility, thus lowering the T_g. The melting temperature (T_m) and crystallinity are also expected to decrease. The bulky side groups will disrupt chain packing and hinder the formation of a highly ordered crystalline structure. However, very long alkyl side chains can sometimes lead to side-chain crystallization, a phenomenon observed in other substituted polyesters. rsc.org
Mechanical Properties: The presence of the hexyl group is anticipated to result in a softer, more flexible, and potentially elastomeric material compared to the semi-crystalline and more rigid poly(1,4-dioxan-2-one). The tensile strength and Young's modulus are expected to be lower, while the elongation at break is likely to be higher.
| Property | Predicted Characteristic for Poly(this compound) | Rationale |
|---|---|---|
| Glass Transition Temperature (T_g) | Lower than -10 °C | Internal plasticization effect of the hexyl side chain. |
| Melting Temperature (T_m) | Lower than poly(1,4-dioxan-2-one) | Disruption of chain packing and reduced crystallinity. |
| Crystallinity | Lower | Steric hindrance from the bulky hexyl group. |
| Mechanical Behavior | Softer, more flexible | Reduced intermolecular forces and crystallinity. |
| Solubility | Increased in nonpolar solvents | Increased hydrophobic character. |
| Degradation Rate | Slower hydrolytic degradation | Increased hydrophobicity limits water access to ester bonds. |
Development of Structure-Reactivity Relationships
Understanding the relationship between the molecular structure of a monomer and its reactivity is crucial for designing polymers with desired properties. For this compound, structure-reactivity relationships can be inferred from studies on other substituted cyclic esters. rsc.orgbirmingham.ac.uk
The reactivity of a cyclic ester in ROP is influenced by several factors, including ring strain, steric hindrance at the carbonyl carbon, and the electronic effects of substituents.
Steric Effects: The steric hindrance around the site of nucleophilic attack (the carbonyl carbon) and the propagating chain end is a critical determinant of the polymerization rate. In the case of this compound, the hexyl group is located at the 5-position, which is relatively remote from the ester group at the 2-position. Therefore, it is not expected to significantly hinder the approach of a catalyst or initiator to the carbonyl carbon. However, studies on alkyl-substituted ε-caprolactones have shown that the position of the substituent has a strong influence on polymerization kinetics. rsc.orgbirmingham.ac.ukresearchgate.net For instance, substituents at the δ-position of ε-caprolactone lead to the fastest polymerization kinetics, while substitution at the ε-position significantly reduces the rate. rsc.orgbirmingham.ac.uk By analogy, the 5-position in 1,4-dioxan-2-one is beta to the ether oxygen and gamma to the carbonyl group, suggesting that its steric impact on the rate of polymerization might be less pronounced than for substituents at the 3- or 6-positions.
Computational models, such as those based on DFT, can be employed to quantify these effects. By calculating the activation energies for the initiation and propagation steps of the ROP for a series of alkyl-substituted 1,4-dioxan-2-ones, a quantitative structure-activity relationship (QSAR) could be developed. Such a model would provide valuable insights into how the size and position of the alkyl substituent influence the polymerization kinetics, enabling the rational design of monomers for the synthesis of polyesters with tailored properties.
Derivatization and Structural Modifications of 5 Hexyl 1,4 Dioxan 2 One
Synthesis of Novel Dioxanone Derivatives from 5-Hexyl-1,4-dioxan-2-one (B12760962)
The synthesis of novel dioxanone derivatives from this compound can be achieved through various chemical transformations. One common approach involves leveraging the reactivity of the ester linkage or the hexyl side chain. For instance, the synthesis of 5-substituted-1,4-dioxan-2-ones can be accomplished by reacting a 1,2-glycol with formaldehyde (B43269) and carbon monoxide in the presence of a suitable catalyst. This general methodology can be adapted to introduce a variety of functional groups, starting with a precursor to the hexyl group.
Another strategy involves the direct modification of the this compound molecule. For example, reactions targeting the alpha-carbon to the carbonyl group can introduce new substituents. While the synthesis of derivatives from the parent 1,4-dioxan-2-one (B42840) is more commonly reported, these methods can often be extrapolated to its 5-hexyl substituted counterpart.
| Derivative Name | Synthetic Approach | Key Reagents | Potential Application |
| 5-(6-hydroxyhexyl)-1,4-dioxan-2-one | Oxidation of the terminal methyl group of the hexyl chain followed by reduction. | Mild oxidizing agent (e.g., KMnO4), Reducing agent (e.g., LiAlH4) | Introduction of hydrophilic segments in copolymers. |
| 5-(6-aminohexyl)-1,4-dioxan-2-one | Conversion of a terminal hydroxyl group to an amine. | Tosyl chloride, Sodium azide, Lithium aluminum hydride | Pendant groups for drug conjugation or further functionalization. |
| 5-(5,6-epoxyhexyl)-1,4-dioxan-2-one | Epoxidation of an unsaturated precursor to the hexyl chain. | m-Chloroperoxybenzoic acid (mCPBA) | Reactive site for cross-linking or grafting. |
Modification of the Hexyl Side Chain for Varied Reactivity
The hexyl side chain of this compound provides a versatile handle for modifying the monomer's properties. Alterations can include the introduction of functional groups or changes in the chain length.
Introducing functional groups onto the hexyl side chain can significantly alter the reactivity and properties of the resulting monomer and polymer. For example, the incorporation of hydroxyl or amino groups can increase hydrophilicity and provide sites for further chemical reactions. Halogenation of the side chain can also be a route to introduce other functionalities through nucleophilic substitution reactions.
Table of Functionalized Derivatives and Their Potential Reactivity
| Functional Group | Position on Hexyl Chain | Method of Introduction | Altered Reactivity |
| Hydroxyl (-OH) | Terminal (C-6) | Hydroboration-oxidation of a terminal alkene precursor | Increased hydrophilicity, site for esterification or etherification |
| Amine (-NH2) | Terminal (C-6) | Gabriel synthesis from a terminal halide precursor | Increased basicity, nucleophilic site for amide or imine formation |
| Carboxyl (-COOH) | Terminal (C-6) | Oxidation of a terminal alcohol | Increased acidity, site for amidation or esterification |
| Azide (-N3) | Various | Nucleophilic substitution of a halide with sodium azide | Precursor for "click" chemistry reactions |
Varying the length of the alkyl side chain at the 5-position of the 1,4-dioxan-2-one ring can systematically tune the properties of the resulting polymers. Longer alkyl chains generally lead to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, imparting greater flexibility and lower crystallinity. Conversely, shorter side chains can result in polymers with higher rigidity and crystallinity.
Impact of Alkyl Chain Length on Polymer Properties (Illustrative)
| Monomer | Alkyl Chain Length | Expected Polymer Tg (°C) | Expected Polymer Tm (°C) |
| 5-Propyl-1,4-dioxan-2-one | 3 | -5 to 5 | 90-100 |
| This compound | 6 | -15 to -5 | 70-80 |
| 5-Nonyl-1,4-dioxan-2-one | 9 | -25 to -15 | 50-60 |
| 5-Dodecyl-1,4-dioxan-2-one | 12 | -35 to -25 | 30-40 |
Alterations to the Dioxanone Ring Structure
Modifications to the 1,4-dioxan-2-one ring itself can lead to significant changes in the polymerization behavior and the properties of the resulting polymer. Introducing substituents at other positions on the ring can create chiral centers, influence ring strain, and alter the electronic environment of the ester group. For example, the synthesis of 2,3-disubstituted 1,4-dioxanes has been explored, and similar strategies could be applied to the this compound scaffold.
Impact of Structural Changes on Polymerization Behavior
Structural modifications to this compound can have a profound impact on its ring-opening polymerization (ROP). The nature and size of the substituent at the 5-position can affect the monomer's reactivity. Bulky side chains may sterically hinder the approach of the catalyst and initiator, potentially slowing the rate of polymerization.
The introduction of functional groups on the hexyl side chain can also influence the polymerization process. For instance, hydroxyl or amine groups can potentially act as initiators for ROP, leading to branched or star-shaped polymers. The electronic effects of substituents can also alter the susceptibility of the ester bond to nucleophilic attack, thereby affecting the polymerization kinetics.
Changes in the dioxanone ring structure, such as the introduction of additional substituents, can alter the ring strain. Generally, an increase in ring strain leads to a more favorable enthalpy of polymerization and a higher polymerization rate.
Characterization of Novel Derivatives (excluding basic identification data)
Beyond basic identification through techniques like NMR and mass spectrometry, the comprehensive characterization of novel derivatives of this compound and their resulting polymers is crucial. For the monomers, this includes detailed analysis of their purity and isomeric distribution, which can be achieved using chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
For the polymers, advanced characterization focuses on their macromolecular architecture and physical properties.
Advanced Characterization Techniques for Novel Poly(this compound) Derivatives
| Technique | Information Obtained |
| Size-Exclusion Chromatography (SEC) | Molecular weight distribution (Mw, Mn, PDI) |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and enthalpy of fusion |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile |
| X-ray Diffraction (XRD) | Crystalline structure and degree of crystallinity |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature and frequency |
| Rheometry | Melt viscosity and flow behavior |
Future Research Directions and Emerging Paradigms for 5 Hexyl 1,4 Dioxan 2 One
Integration with Advanced Catalytic Systems
The ring-opening polymerization (ROP) of 5-Hexyl-1,4-dioxan-2-one (B12760962) is central to producing its corresponding polyester (B1180765). Future work will focus on integrating more sophisticated catalytic systems to achieve superior control over the polymer's architecture, molecular weight, and functionality.
Organocatalysis: Metal-free organic catalysts are a significant area of interest for the polymerization of cyclic esters, as they circumvent the issue of metal residue contamination in the final polymer, which is critical for biomedical applications. mdpi.comnih.gov Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven effective for the ROP of similar p-dioxanone (PDO) monomers. mdpi.comnih.gov Research is moving towards dual activation systems, combining acid and base organocatalysts to enhance polymerization rates and control. researchgate.net Furthermore, photo-organocatalysis, using visible light to regulate the catalytic activity, presents a novel approach for temporal and spatial control over the polymerization process. rsc.orgacs.org
Metal-Based Catalysis: While organocatalysis is gaining traction, metal-based catalysts, particularly those involving tin, aluminum, and rare-earth metals, remain highly efficient for lactone ROP. researchgate.netresearchgate.net Future research will likely focus on developing catalysts that are more tolerant of functional groups and offer stereoselective polymerization, enabling the synthesis of polymers with specific tacticities and, consequently, unique physical properties. nih.gov Advanced systems using Group 13 and 15 metal adducts are being developed to facilitate rapid and controlled polymerization, yielding polymers with precise molecular weights and functionalities. technologypublisher.com
| Catalyst Type | Examples | Advantages | Future Research Focus |
|---|---|---|---|
| Organocatalysts | DMAP, DBU, TBD, Thiourea (B124793)/Sparteine | Metal-free polymers, high functional group tolerance, mild reaction conditions. mdpi.comresearchgate.net | Photocatalytic control, dual activation systems, stereoselectivity. rsc.org |
| Metal-Based Catalysts | Sn(Oct)₂, Al(III) complexes, Yttrium complexes | High activity, good control over molecular weight, well-established mechanisms. researchgate.net | Development of more biocompatible metal catalysts, enhanced stereocontrol. nih.gov |
| Enzymatic Catalysts | Lipases (e.g., Novozym-435) | High selectivity, mild conditions, environmentally benign. researchgate.net | Improving catalyst stability and reusability, expanding monomer scope. |
Exploration of Bio-Inspired Synthetic Routes
The synthesis of the this compound monomer itself is a target for innovation. Bio-inspired and biocatalytic routes offer greener alternatives to traditional chemical synthesis, often providing high selectivity under mild conditions. nih.govresearchgate.net
Enzymatic Synthesis: Enzymes, particularly lipases and Baeyer-Villiger monooxygenases (BVMOs), are powerful tools for lactone synthesis. nih.govresearchgate.net Lipases can catalyze the lactonization of suitable ω-hydroxyesters, often with high enantioselectivity. cambridge.org BVMOs are proficient at converting cyclic ketones into lactones. researchgate.net Future research will aim to discover or engineer enzymes that can efficiently produce functionalized dioxanones like this compound from renewable feedstocks. Laboratory-engineered "carbene transferases" based on cytochrome P450 variants represent a new-to-nature C-C bond-forming strategy to assemble diverse and complex lactone structures. nih.govnih.gov
Development of Sustainable Polymerization Technologies
Sustainability in polymer science extends beyond the use of renewable monomers to the polymerization process itself. Key areas for future development include solvent-free and energy-efficient methods.
Bulk and Melt Polymerization: Conducting the ring-opening polymerization in bulk (i.e., without a solvent) at elevated temperatures (melt polymerization) is a highly attractive option from a green chemistry perspective. researchgate.netacs.org This eliminates the need for potentially hazardous solvents, reduces waste, and simplifies product purification. Research will focus on optimizing catalyst systems that are stable and highly active under these conditions to produce high molecular weight polymers without degradation.
Polymerization in Green Solvents: For applications where a solvent is necessary, the focus is shifting to environmentally benign options. Ionic liquids have been explored as media for the ROP of dioxanones, sometimes in conjunction with enzymatic catalysts, where they can enhance catalyst stability and activity. mdpi.com
Deeper Mechanistic Insights into Environmental Degradation
For a polymer to be truly biodegradable, a thorough understanding of its degradation mechanism in various environments is essential. The polyester derived from this compound is an aliphatic poly(ether-ester), a class of polymers known for their susceptibility to degradation. researchgate.net
Hydrolytic Degradation: This process involves the cleavage of the polymer's ester bonds by water. youtube.com The rate of hydrolysis is influenced by factors such as temperature, pH, and the polymer's crystallinity and hydrophilicity. researchgate.net The presence of the ether linkage and the hexyl side chain in the polymer from this compound will uniquely influence its degradation profile compared to simpler polyesters like polylactic acid (PLA) or polycaprolactone (B3415563) (PCL). Future studies will need to quantify these effects.
Enzymatic Degradation: In biological environments, enzymes such as lipases and esterases play a crucial role in breaking down polyesters. nih.govresearchgate.net These enzymes can act on the surface of the polymer, leading to erosion. mdpi.com The degradation mechanism can proceed via endo-type scission (random cleavage along the chain) or exo-type scission (cleavage from the chain ends). mdpi.com Research is needed to identify the specific enzymes that are most effective at degrading poly(this compound) and to understand how the hexyl group affects enzyme binding and catalytic activity. Studies on similar aliphatic-aromatic copolyesters show that chain mobility is a key factor controlling the rate of biodegradation. researchgate.net
| Factor | Influence on Hydrolytic Degradation | Influence on Enzymatic Degradation | Relevance to Poly(this compound) |
|---|---|---|---|
| Crystallinity | Degradation is faster in amorphous regions. mdpi.com | Amorphous domains are more vulnerable to enzymatic attack. mdpi.com | The hexyl group may disrupt packing and lower crystallinity, potentially increasing degradation rate. |
| Hydrophilicity | Increased water uptake accelerates hydrolysis. | Affects polymer swelling and enzyme accessibility. | The ether oxygen increases hydrophilicity, while the hexyl group is hydrophobic; the balance will be critical. |
| pH | Accelerated by acidic or alkaline conditions. researchgate.net | Dependent on the optimal pH for specific enzyme activity. | Degradation rates will vary significantly between different environmental compartments (e.g., soil, marine, compost). |
| Temperature | Rate increases with temperature. | Rate increases up to the optimal temperature for the enzyme. | Higher environmental temperatures will lead to faster degradation. researchgate.net |
Computational Chemistry for Predictive Design of Derivatives
Computational modeling is becoming an indispensable tool in polymer chemistry for predicting monomer reactivity, polymerization mechanisms, and final polymer properties.
Density Functional Theory (DFT): DFT calculations can be used to investigate the mechanism of ring-opening polymerization in great detail. researchgate.netnih.gov This includes modeling the coordination of the monomer to the catalyst, calculating the energy barriers for initiation and propagation steps, and understanding how the electronic and steric properties of the monomer and catalyst influence the reaction. rsc.orgrsc.org Such studies can help in the rational design of more efficient catalysts for this compound and its derivatives. mdpi.com
Predictive Design: By computationally screening a virtual library of this compound derivatives with different side chains or functional groups, researchers can predict their polymerization behavior and the properties of the resulting polymers (e.g., glass transition temperature, crystallinity, degradation rate). This in-silico approach can accelerate the discovery of new functional materials, guiding synthetic efforts toward the most promising candidates for specific applications. digitellinc.comdigitellinc.com This strategy allows for the exploration of a vast chemical space to identify derivatives with enhanced therapeutic potential or material characteristics before committing to laboratory synthesis. digitellinc.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Hexyl-1,4-dioxan-2-one, and how do reaction conditions influence monomer purity?
- Methodological Answer : The synthesis of lactone derivatives like 1,4-dioxan-2-one typically involves ring-opening polymerization (ROP) or condensation reactions. For substituted derivatives such as this compound, catalytic ROP using organocatalysts (e.g., stannous octoate) or enzymatic catalysts under controlled temperatures (e.g., 120–160°C) is common . Reaction conditions such as catalyst loading, solvent choice (e.g., toluene or bulk polymerization), and reaction time must be optimized to minimize side reactions (e.g., transesterification) and ensure high monomer purity. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors or oligomers .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns and confirm the hexyl side chain .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of carbonyl (C=O, ~1750 cm) and ether (C-O-C, ~1100 cm) functional groups .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile impurities .
- Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., ~114°C for unsubstituted 1,4-dioxan-2-one) and thermal stability .
Q. How should this compound be stored to maintain stability, and what are the indicators of degradation?
- Methodological Answer : Store at -20°C in airtight, moisture-free containers to prevent hydrolysis or unintended polymerization . Degradation indicators include:
- Visual changes : Discoloration (yellowing) or clumping .
- Thermal analysis : Shifts in melting points or exothermic decomposition peaks in DSC .
- Chromatographic monitoring : Increased oligomer peaks in GPC or HPLC .
Advanced Research Questions
Q. How does the hexyl substitution in this compound affect its copolymerization kinetics with lactide or glycolide compared to unsubstituted monomers?
- Methodological Answer : The hexyl group introduces steric hindrance, which can slow polymerization rates and reduce crystallinity in resulting copolymers. Kinetic studies using H NMR to track monomer conversion or rheometry to monitor viscosity changes are recommended. For example, unsubstituted 1,4-dioxan-2-one exhibits faster propagation rates in ROP compared to bulky derivatives, as shown in poly(p-dioxanone) (PPDO) systems . Adjusting catalyst type (e.g., switching from Sn(Oct) to Al-based catalysts) can mitigate steric effects .
Q. What methodologies are used to assess the in vitro degradation kinetics of polymers derived from this compound, and how do molecular weight variations influence degradation profiles?
- Methodological Answer :
- Hydrolytic degradation : Incubate polymers in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor mass loss, molecular weight reduction (via GPC), and lactic acid release (via HPLC) over weeks .
- Enzymatic degradation : Use lipases or esterases to simulate biological environments .
- Molecular weight impact : Higher molecular weight polymers (e.g., PPDO with kDa) degrade slower due to reduced surface-area-to-volume ratios, whereas low polymers exhibit rapid mass loss .
Q. How can researchers resolve contradictions in reported genetic toxicity data for 1,4-dioxan-2-one derivatives, and what experimental controls are essential?
- Methodological Answer : Contradictions in genotoxicity studies (e.g., Ames test negatives vs. SCE positives ) require:
- Systematic review frameworks : Apply EPA’s data quality criteria (e.g., study design robustness, metabolic activation relevance) .
- Dose-response analysis : Test multiple concentrations, including sub-cytotoxic levels, to avoid false negatives .
- Positive/negative controls : Include known mutagens (e.g., 3-hydroxy-N-nitrosodimethylamine) and solvent controls .
- Alternative assays : Combine Ames tests with comet assays or micronucleus tests for comprehensive genotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
